molecular formula C16H21N3O4 B2832301 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2309341-93-1

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2832301
CAS No.: 2309341-93-1
M. Wt: 319.361
InChI Key: IXEQJCDZNDNWND-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a pyrazole ring linked via an ethoxyethyl chain to an acetamide core, with a 2-methoxyphenoxy substituent. The pyrazole moiety is known for its role in herbicidal activity (e.g., metazachlor ), while the methoxyphenoxy group may enhance binding affinity in biological systems .

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-21-14-5-2-3-6-15(14)23-13-16(20)17-8-11-22-12-10-19-9-4-7-18-19/h2-7,9H,8,10-13H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQJCDZNDNWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituents

The table below highlights key structural differences and similarities between the target compound and related acetamides:

Compound Name Pyrazole Group Phenoxy Substituent Ethoxyethyl Chain Key Applications/Activities
Target Compound 1H-pyrazol-1-yl 2-methoxy Yes Unknown (likely herbicidal/pharma)
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) Yes Chloro, dimethylphenyl No Herbicide
KL-11743 (2-[3-[6-Ethoxy-4-[[4-(1H-pyrazol-4-yl)phenyl]amino]-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide) No Ethoxy, quinazolinyl No Anticancer (quinazoline-based)
2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)-N-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)acetamide Yes (modified) Phenyl diazenyl Modified (hydroxyethoxy) Research chemical (UV/adsorption studies)
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide No Ethylphenoxy No Laboratory chemical (toxicological profile studied)

Functional Group Impact on Activity

  • Pyrazole Ring : Present in the target compound and metazachlor, this group is critical for herbicidal activity by interfering with fatty acid elongation in plants . The absence of pyrazole in KL-11743 shifts its application to anticancer research via quinazoline targeting .
  • Ethoxyethyl Chain: Unique to the target compound, this chain may improve solubility and bioavailability compared to shorter-chain analogs like metazachlor. shows similar ethoxy-based chains influence molecular conformation in monolayer studies .
  • Methoxyphenoxy Group: The 2-methoxy substitution on the phenoxy ring differentiates the target from compounds with chloro (metazachlor) or diazenyl () groups.

Pharmacological and Agrochemical Profiles

  • Herbicidal Potential: The structural resemblance to metazachlor suggests the target compound may act as a herbicide by inhibiting acetyl-CoA carboxylase (ACCase) or cellulose biosynthesis. However, the ethoxyethyl chain could reduce volatility compared to chloro-substituted analogs .
  • Pharmacological Activity: Phenoxy acetamides in exhibit anti-inflammatory and analgesic properties. The target’s methoxyphenoxy group may confer similar effects, though specific data are absent .
  • Toxicity: Compounds like 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide () show acute oral toxicity (Category 4) and respiratory irritation, suggesting the need for similar safety evaluations for the target compound .

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(2-methoxyphenoxy)acetamide, and how is reaction progress monitored?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and condensation. Key steps include:

  • Coupling a pyrazole-containing ethoxyethyl intermediate with a methoxyphenoxy acetic acid derivative under basic conditions.
  • Monitoring reaction progress via Thin-Layer Chromatography (TLC) to track intermediate formation.
  • Final purification using column chromatography.
    Reaction intermediates and products are confirmed using ¹H/¹³C NMR (e.g., δ 3.8 ppm for methoxy protons, δ 7.3–7.5 ppm for aromatic protons) and Mass Spectrometry (MS) for molecular weight validation .

Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify functional groups (e.g., methoxy protons at δ ~3.8 ppm, pyrazole protons at δ ~7.5–8.0 ppm) and confirm regiochemistry .
  • Infrared Spectroscopy (IR): Detects carbonyl (C=O stretch at ~1660–1680 cm⁻¹) and ether (C-O-C at ~1200 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (e.g., [M+H]+ calculated for C₁₉H₂₄N₃O₄: 370.1764) .

Q. What are the solubility properties of this compound, and how do they influence formulation for biological assays?

  • The compound exhibits moderate solubility in DMSO and ethanol due to hydrophobic moieties (methoxyphenoxy, pyrazole).
  • For in vitro studies, prepare stock solutions in DMSO (<1% v/v in final assays) to avoid solvent toxicity. Precipitation in aqueous buffers may require sonication or co-solvents like PEG-400 .

Advanced Research Questions

Q. How can researchers optimize the biological activity of this compound through structural modifications?

  • Structure-Activity Relationship (SAR) Studies:
    • Modify the pyrazole substituents (e.g., introducing electron-withdrawing groups) to enhance target binding.
    • Adjust the ethoxyethyl linker length to balance solubility and membrane permeability.
    • Replace the methoxyphenoxy group with bioisosteres (e.g., fluorophenoxy) to improve metabolic stability .
  • Use molecular docking to predict interactions with target proteins (e.g., kinases) and validate via surface plasmon resonance (SPR) .

Q. How should discrepancies in biological activity data across studies be addressed?

  • Orthogonal Assays: Confirm kinase inhibition (IC₅₀) using both radiometric (³³P-ATP) and fluorescence-based assays to rule out assay-specific artifacts .
  • Experimental Controls: Include reference inhibitors (e.g., staurosporine for kinase assays) and validate cell viability via MTT and ATP-based luminescence assays .
  • Batch-to-Batch Variability: Re-synthesize the compound and confirm purity (>95% via HPLC) to exclude impurities as confounding factors .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • In Vitro:
    • Kinase inhibition panels (e.g., EGFR, VEGFR) to identify primary targets.
    • Cancer cell lines (e.g., HCT-116, MCF-7) for antiproliferative activity (EC₅₀).
  • In Vivo:
    • Xenograft models (e.g., nude mice with HT-29 tumors) to assess efficacy and pharmacokinetics.
    • Monitor bioavailability via LC-MS/MS plasma analysis and adjust dosing regimens based on half-life (t₁/₂) .

Q. How do the electronic properties of the methoxyphenoxy group influence reactivity in downstream derivatization?

  • The electron-donating methoxy group stabilizes the phenoxy ring via resonance, making it less reactive toward electrophilic substitution.
  • For functionalization (e.g., halogenation), use Lewis acids (e.g., AlCl₃) or directed ortho-metalation strategies .

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